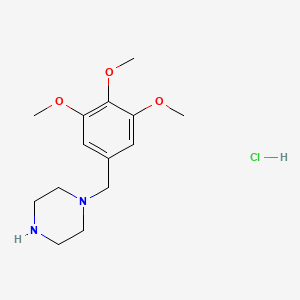
2-(4-溴-3,5-二甲基-1H-吡唑-1-基)乙酸甲酯
描述
Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate is a chemical compound with the molecular formula C6H7BrN2O2 . It is a derivative of pyrazole, a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms and three carbon © atoms .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A specific synthesis method for a similar compound, 3,5-dimethylpyrazole, involves the condensation of acetylacetone and hydrazine .Molecular Structure Analysis
The molecular structure of methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate can be represented by the InChI code: 1S/C6H7BrN2O2/c1-11-6(10)4-9-3-5(7)2-8-9/h2-3H,4H2,1H3 . The compound is unsymmetrical but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .Chemical Reactions Analysis
Pyrazole-containing compounds like methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They are synthesized through various strategies including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .Physical and Chemical Properties Analysis
The physical and chemical properties of methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate include a molecular weight of 219.04 . It is a colorless or white solid or liquid stored at room temperature .科学研究应用
腐蚀抑制
- 2-(双((3,5-二甲基-1H-吡唑-1-基)甲基)氨基)乙酸甲酯衍生物已被合成并研究作为盐酸溶液中钢的腐蚀抑制剂。这些化合物在低浓度下表现出超过 95% 的保护效率,其保护机制涉及通过极化和电荷转移的阴极抑制 (Missoum 等人,2013 年)。
催化性能
- 2-(双((3,5-二甲基-1H-吡唑-1-基)甲基)氨基)乙酸甲酯的衍生物已被合成,并且发现它们的铜 (II) 配合物是环境条件下邻苯二酚底物氧化为醌的有效催化剂 (Boussalah 等人,2009 年)。
生物活性
- 含有 2-(双((3,5-二甲基-1H-吡唑-1-基)甲基)氨基)乙酸甲酯结构的吡唑衍生物显示出有希望的生物活性。例如,它们已被用于合成具有抗菌性能的化合物 (Al-Smaisim,2012 年) 以及抗菌剂的开发 (Thadhaney 等人,2011 年)。
杂环化合物的合成
- 该化学物质还用于合成各种杂环化合物。例如,其衍生物已用于合成吡唑并[4,3-c]吡啶 C-核糖核苷 (Prhavc 和 Kobe,1996 年),并用于制备具有潜在抗癌和抗 5-脂氧合酶活性的新型吡唑并[3,4-d]嘧啶 (Rahmouni 等人,2016 年)。
安全和危害
The safety information for methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate includes hazard statements H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
作用机制
Target of Action
It’s worth noting that pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects .
Mode of Action
It’s known that pyrazole derivatives can interact with various biological targets, leading to a broad range of chemical and biological properties .
Biochemical Pathways
It’s known that pyrazole derivatives can affect various biochemical pathways due to their broad range of chemical and biological properties .
Pharmacokinetics
The compound is described as a useful research chemical , suggesting that it may have favorable pharmacokinetic properties for experimental applications.
Result of Action
Pyrazole derivatives are known for their diverse pharmacological effects, suggesting that this compound could have multiple potential effects at the molecular and cellular levels .
生化分析
Biochemical Properties
Methyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, pyrazole derivatives, including methyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate, have been shown to inhibit certain enzymes involved in metabolic pathways . These interactions are often mediated through binding to the active sites of enzymes, leading to changes in their catalytic activity.
Cellular Effects
The effects of methyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling molecules, thereby affecting downstream cellular responses . Additionally, it can alter gene expression patterns, leading to changes in protein synthesis and cellular function.
Molecular Mechanism
At the molecular level, methyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their function . This binding often involves interactions with the active or allosteric sites of the target molecules. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of methyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of signaling pathways . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes. Understanding the dosage-dependent effects is crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
Methyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For instance, the compound can inhibit enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of methyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate within cells and tissues are mediated by various transporters and binding proteins . The compound can be actively transported across cell membranes or passively diffuse into cells. Once inside, it may bind to specific proteins that facilitate its localization and accumulation in particular cellular compartments. These processes are critical for determining the compound’s bioavailability and efficacy.
Subcellular Localization
Methyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate exhibits specific subcellular localization patterns that influence its activity and function . The compound may be directed to particular organelles or compartments through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
methyl 2-(4-bromo-3,5-dimethylpyrazol-1-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O2/c1-5-8(9)6(2)11(10-5)4-7(12)13-3/h4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNTXKDWQXWHBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)OC)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


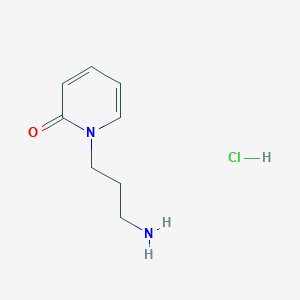
![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B3087295.png)
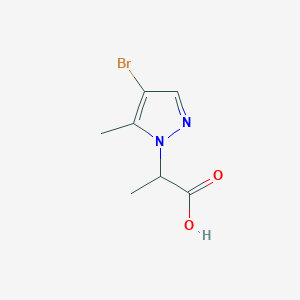

![3-(7-(Difluoromethyl)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B3087313.png)
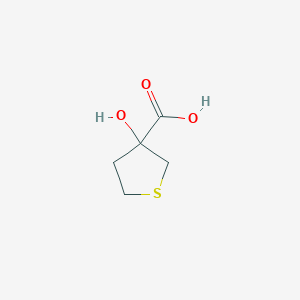
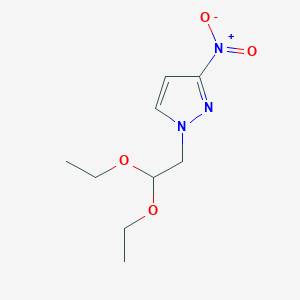
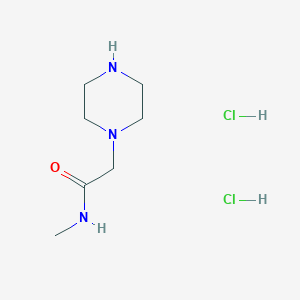
![3-(4-Isopropylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B3087339.png)
![3-phenyl-3-[(2,2,2-trifluoroacetyl)amino]propanoyl Chloride](/img/structure/B3087340.png)
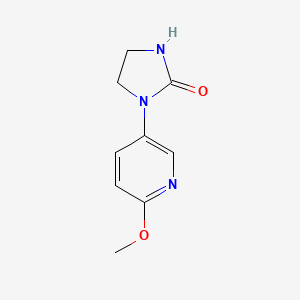
![4-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B3087360.png)
